7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine
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Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine is an organic compound with the molecular formula C8H8ClNO2. This compound is part of the benzodioxin family, which is characterized by a dioxin ring fused to a benzene ring. The presence of a chlorine atom and an amine group makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxin followed by amination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the involvement of chlorinating agents and amines, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on neurotransmitter systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine involves its interaction with various molecular targets. The chlorine atom and amine group allow it to form hydrogen bonds and interact with enzymes and receptors. This compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-5-amine
- 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
Uniqueness
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the amine group can significantly influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNWVWNAJBYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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